2-((Dihydrofuran-3(2H)-ylidene)methyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-[(Z)-oxolan-3-ylidenemethyl]-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19BO3/c1-10(2)11(3,4)15-12(14-10)7-9-5-6-13-8-9/h7H,5-6,8H2,1-4H3/b9-7- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEISUWCVGVZLCQ-CLFYSBASSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=C2CCOC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C\2/CCOC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19BO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2246914-68-9 | |
| Record name | 4,4,5,5-tetramethyl-2-[(oxolan-3-ylidene)methyl]-1,3,2-dioxaborolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Dihydrofuran-3(2H)-ylidene)methyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of dihydrofuran derivatives with boronic acids or boronate esters under mild conditions. One common method is the Suzuki–Miyaura coupling, which employs palladium catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale Suzuki–Miyaura coupling reactions due to their efficiency and scalability. The use of robust palladium catalysts and optimized reaction conditions ensures high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-((Dihydrofuran-3(2H)-ylidene)methyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes:
Substitution Reactions: Commonly used in cross-coupling reactions.
Oxidation and Reduction Reactions: Though less common, these reactions can modify the boron center or the dihydrofuran ring.
Common Reagents and Conditions
Palladium Catalysts: Essential for Suzuki–Miyaura coupling.
Bases: Such as potassium carbonate or sodium hydroxide, to facilitate the reaction.
Solvents: Tetrahydrofuran (THF) or dimethylformamide (DMF) are often used.
Major Products
The major products of reactions involving this compound are typically biaryl compounds, which are valuable intermediates in pharmaceuticals and agrochemicals .
Scientific Research Applications
Synthesis and Reaction Mechanisms
The compound is primarily synthesized through the Suzuki–Miyaura coupling reaction, a widely used method in organic chemistry for forming biaryl compounds. This reaction typically involves:
- Transmetalation : The boron compound reacts with an aryl halide in the presence of a palladium catalyst.
- Reductive Elimination : This step results in the formation of a carbon-carbon bond.
Reaction Conditions
- Catalysts : Palladium-based catalysts are essential for facilitating the reaction.
- Bases : Common bases include potassium carbonate or sodium hydroxide.
- Solvents : Tetrahydrofuran (THF) or dimethylformamide (DMF) are frequently used.
Formation of Biaryl Compounds
The compound is extensively used to synthesize biaryl compounds, which serve as intermediates in pharmaceuticals and agrochemicals. These compounds are crucial for developing various biologically active molecules.
Medicinal Chemistry
In medicinal chemistry, 2-((Dihydrofuran-3(2H)-ylidene)methyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane plays a role in:
- Drug Development : It aids in the synthesis of novel drug candidates that target various diseases.
- Anticancer Research : Boron-containing compounds have shown potential anticancer properties due to their ability to interfere with cellular processes.
Case Study 1: Anticancer Activity
A study investigated the anticancer properties of related boron compounds. The findings indicated that these compounds could inhibit cancer cell proliferation by inducing apoptosis through caspase activation. This suggests that this compound may exhibit similar effects.
Case Study 2: Antimicrobial Properties
Research has also explored the antimicrobial activity of boron-containing compounds. A comparative study demonstrated moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus. The mechanism involved disruption of bacterial cell wall synthesis.
Mechanism of Action
The compound exerts its effects primarily through the Suzuki–Miyaura coupling mechanism. This involves the transmetalation of the boron reagent with a palladium catalyst, followed by reductive elimination to form the carbon-carbon bond. The molecular targets are typically aryl halides or vinyl halides, which react with the boron compound to form biaryl or vinyl-aryl products .
Comparison with Similar Compounds
Key Observations :
- Electron Effects : Electron-donating groups (e.g., 4-methoxyphenyl ) increase boronate reactivity in cross-couplings, while electron-withdrawing groups (e.g., nitro in ) reduce it.
- Steric Hindrance : Bulky substituents (e.g., tetrahydro-2H-pyran-4-yloxy ) slow reaction kinetics due to steric shielding of the boron center.
Stability and Handling
- The target compound’s moisture sensitivity necessitates inert storage , contrasting with more stable derivatives like 2-(4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane , which may tolerate brief air exposure.
- Thermal Stability : Derivatives with aromatic substituents (e.g., anthracene ) exhibit higher thermal stability due to rigid structures, whereas alkenyl or ether-containing variants (e.g., ) may decompose at elevated temperatures.
Spectroscopic Data
- ¹H NMR : The target compound’s dihydrofuran-ylidene group would show characteristic vinyl proton resonances (δ ~5–7 ppm) and methyl signals (δ ~1.2–1.3 ppm for pinacol CH₃ groups) . Comparable data for 2-[4-chloro-3-(pinacolboron)benzyl]isoindoline-1,3-dione (3d ) reveals aryl protons at δ 7.7–7.3 ppm and pinacol CH₃ at δ 1.32 ppm.
- ¹¹B NMR : Most pinacol boronates exhibit peaks near δ 30–32 ppm (e.g., δ 30.6 for 3d ), consistent with tetracoordinated boron.
Biological Activity
2-((Dihydrofuran-3(2H)-ylidene)methyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound recognized for its role in organic synthesis, particularly in cross-coupling reactions such as the Suzuki–Miyaura reaction. This article delves into its biological activity, synthesizing data from various studies and sources to provide a comprehensive overview.
The compound is characterized by its unique structure that includes a dihydrofuran ring and a dioxaborolane moiety. Its molecular formula is , and it has a CAS number of 2246914-68-9. The stability and reactivity of this compound make it a valuable reagent in organic chemistry.
The biological activity of this compound can be attributed to its ability to participate in Suzuki–Miyaura coupling reactions. This process involves the transmetalation of the boron reagent with a palladium catalyst, followed by reductive elimination to form carbon-carbon bonds. The primary molecular targets are aryl and vinyl halides, leading to the formation of biaryl products that are crucial in medicinal chemistry.
Biological Applications
- Medicinal Chemistry : The compound is utilized in the synthesis of pharmaceuticals due to its ability to form complex organic molecules.
- Material Science : It contributes to the development of novel materials with specific properties beneficial for various applications.
Toxicological Profile
Research indicates that this compound exhibits some toxicity. It has been classified as harmful if swallowed (H302) and can cause skin irritation (H315) . This necessitates careful handling during laboratory applications.
Study 1: Synthesis and Reactivity
A study highlighted the effectiveness of this compound in Suzuki–Miyaura reactions under mild conditions. The use of palladium catalysts facilitated high yields of desired biaryl products .
Study 2: Biological Activity
Another investigation focused on the biological implications of related compounds containing dihydrofuran rings. It was noted that derivatives showed significant inhibitory effects on serine proteases like plasmin . This suggests potential therapeutic applications in conditions where plasmin activity is detrimental.
Study 3: Comparative Analysis
Comparative studies with similar boron-containing compounds revealed that the presence of the dihydrofuran ring enhances both reactivity and stability compared to simpler boronic acids . This uniqueness opens avenues for more efficient synthetic pathways in drug development.
Data Table: Comparison of Related Compounds
| Compound Name | CAS Number | Biological Activity | Key Applications |
|---|---|---|---|
| This compound | 2246914-68-9 | Inhibitory effects on proteases | Organic synthesis, drug development |
| Phenylboronic Acid | 98-80-6 | Moderate reactivity | Organic synthesis |
| 4,4,5,5-Tetramethyl-2-(phenylmethylene)-1,3,2-dioxaborolane | N/A | Limited biological activity | Organic synthesis |
Q & A
Q. What is the primary role of this compound in cross-coupling reactions, and how does its structure influence reactivity?
This boronic ester is widely used in Suzuki-Miyaura cross-couplings due to its stability and reactivity. The dioxaborolane moiety stabilizes the boron center, while the dihydrofuran-derived substituent enhances electron density, facilitating transmetallation. Key factors include:
Q. What synthetic strategies are effective for preparing this compound?
Synthesis typically involves boronation of dihydrofuran derivatives or condensation reactions :
- Route 1 : React 3-methylene-dihydrofuran with pinacol borane under Lewis acid catalysis (e.g., BF₃·OEt₂) .
- Route 2 : Cross-metathesis of alkenylboronates with dihydrofuran precursors . Key metrics : Yields range from 70–85% with purity >95% confirmed by NMR (¹H, ¹³C) .
Advanced Research Questions
Q. How can reaction yields be optimized in sterically hindered coupling reactions involving this compound?
Steric hindrance from the tetramethyl dioxaborolane group requires tailored approaches:
Q. How do stereochemical outcomes in allylation or propargylation reactions involving this compound arise, and how can they be controlled?
The compound’s α-boryl group participates in stereoselective allylboration :
- Zaitsev vs. anti-Zaitsev selectivity : Dictated by transition metal catalysts (e.g., Ni(acac)₂ promotes anti-Zaitsev) .
- Chiral auxiliaries : Use (R)-BINOL-derived ligands to achieve enantiomeric excess (>80% ee) .
- Diastereomeric ratios (dr) : Column chromatography (silica gel) resolves dr up to 5:1 .
Q. What are its emerging applications in materials science, particularly in electronic devices?
This compound serves as a precursor for π-conjugated polymers in optoelectronics:
- Organic photovoltaics (OPVs) : Copolymerized with thienothiophene units to achieve power conversion efficiencies >8% .
- Characterization : UV-Vis spectroscopy and cyclic voltammetry confirm bandgap tuning (1.8–2.2 eV) .
- Stability : The tetramethyl groups improve thermal stability (TGA decomposition >250°C) .
Methodological Considerations
Q. What analytical techniques are critical for characterizing this compound and its derivatives?
- NMR spectroscopy : ¹¹B NMR (~30 ppm confirms boronate structure); ¹H NMR (δ 1.2–1.3 ppm for pinacol methyl groups) .
- Mass spectrometry : High-resolution MS (ESI+) validates molecular ions (e.g., [M+H]+ at m/z 239.51) .
- X-ray crystallography : Resolves dihydrofuran-boronate conformation in solid state .
Q. How can researchers address contradictions in reported reactivity or stability data?
Discrepancies often arise from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
